molecular formula C23H28N2O3 B5602416 1-benzyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-piperazinone

1-benzyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-piperazinone

Cat. No.: B5602416
M. Wt: 380.5 g/mol
InChI Key: IWIMLBOVZSPCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-piperazinone is a useful research compound. Its molecular formula is C23H28N2O3 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.20999276 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Enzymatic Interactions

The novel antidepressant Lu AA21004, which shares structural similarities with the chemical compound , undergoes oxidative metabolism in human liver microsomes and involves various cytochrome P450 enzymes. This metabolism results in the formation of multiple metabolites, including a benzylic alcohol further oxidized to the corresponding benzoic acid, highlighting the compound's interaction with CYP2D6, CYP2C9, CYP3A4/5, and other enzymes. Such studies are crucial for understanding the metabolic fate and potential therapeutic applications of similar compounds (Hvenegaard et al., 2012).

Antimalarial Potential

Research into (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives, closely related to the target compound, has demonstrated anti-malarial activity. The molecular structures and biological activity relationship studies of these compounds provide insights into their mechanism of action, crucial for developing new antimalarial therapies (Cunico et al., 2009).

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These studies are significant for the development of potential treatments for diseases characterized by cholinergic dysfunction, such as Alzheimer's disease. The structure-activity relationship insights from these compounds can guide the design of more effective AChE inhibitors (Sugimoto et al., 1990).

Antimicrobial and Anti-inflammatory Properties

The synthesis and biological evaluation of 3-aroylmethylene-substituted 1-methyl(phenyl)-piperazin-2-ones have revealed their potential anti-inflammatory, anticonvulsive, and analgesic activities. These findings open up possibilities for their application in treating various inflammatory and pain conditions, underscoring the versatility of piperazinone derivatives in drug development (Milyutin et al., 1996).

Antiviral Activities

Diketopiperazine derivatives from marine-derived actinomycete Streptomyces sp. have shown modest antiviral activities against influenza A virus, highlighting the potential of structurally related compounds in antiviral drug discovery. These studies are pivotal for identifying novel compounds with efficacy against viral pathogens (Wang et al., 2013).

Properties

IUPAC Name

1-benzyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-23(2,28)13-12-18-8-10-20(11-9-18)22(27)25-15-14-24(21(26)17-25)16-19-6-4-3-5-7-19/h3-11,28H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIMLBOVZSPCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.